Synthesis and characterization of Vitamin D3 Sulfate Sodium Salt
Synthesis and characterization of Vitamin D3 Sulfate Sodium Salt
Synthesis and Characterization of Vitamin D3 Sulfate Sodium Salt: A Comprehensive Methodological Framework
Executive Summary & Mechanistic Rationale
Vitamin D3 (Cholecalciferol) and its metabolites are critical regulators of calcium homeostasis and bone metabolism. While the primary active form is 1α,25-dihydroxyvitamin D3, sulfated conjugates—specifically Vitamin D3 3β-sulfate—have been identified in human biological fluids, including breast milk and serum[1][2]. Historically, the biological potency of these sulfated forms was heavily debated. Rigorous subsequent studies have demonstrated that Vitamin D3 sulfate possesses less than 5% of the activity of free Vitamin D3 in mobilizing calcium from bone, and approximately 1% of its ability to stimulate intestinal calcium transport[3][4]. Consequently, it is largely considered a metabolically inactive reservoir or excretory product, though its high water solubility makes it a compound of significant analytical and diagnostic interest.
For researchers and drug development professionals, synthesizing the sodium salt of Vitamin D3 sulfate (CAS: 78392-27-5) is preferred over the free acid or pyridine salt[5]. The free hydrogen sulfate is highly acidic and promotes the degradation of the delicate secosteroid triene core, while the sodium salt provides optimal water solubility, long-term shelf stability, and physiological compatibility for in vitro and in vivo assays[6][7].
Chemical Logic of the Synthesis Workflow
The synthesis of Vitamin D3 sulfate sodium salt requires careful reagent selection to prevent the acid-catalyzed isomerization of the conjugated triene system (forming inactive isotachysterol derivatives).
Causality in Reagent Selection:
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Sulfating Agent: Pyridine sulfur trioxide (Py·SO₃) or sulfamic acid is used instead of aggressive agents like chlorosulfonic acid. These mild donors selectively sulfate the 3β-hydroxyl group without attacking the electron-rich double bonds[1][3].
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Solvent System: Anhydrous pyridine acts as both the solvent and an essential acid scavenger. By maintaining a basic local environment, pyridine neutralizes the acidic sulfate intermediate upon formation, protecting the structural integrity of the secosteroid core[1].
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Cation Exchange: The resulting pyridine or ammonium salt is toxic and unsuitable for biological assays. A targeted cation exchange using a sodium-form resin or methanolic NaOH cleanly swaps the counterion to sodium, yielding the final stable product[3].
Mechanistic workflow for the synthesis of Vitamin D3 Sulfate Sodium Salt.
Self-Validating Experimental Protocol: Synthesis
The following protocol is designed as a self-validating system. Progression to subsequent steps is contingent upon passing specific analytical checkpoints, ensuring high yield and purity.
Step 1: Preparation and Solvation
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Flame-dry a 100 mL round-bottom flask under a continuous stream of argon.
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Dissolve 1.0 equivalent (e.g., 384 mg, 1.0 mmol) of high-purity cholecalciferol in 10 mL of anhydrous pyridine.
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Causality Check: The system must be shielded from light (using aluminum foil) to prevent UV-induced photochemical degradation of the secosteroid.
Step 2: Sulfation Reaction
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Add 2.0 equivalents of pyridine sulfur trioxide complex (Py·SO₃) to the stirring solution in one portion.
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Stir the mixture at 25°C under argon for 4 to 6 hours.
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Validation Checkpoint 1 (Reaction Completion): Withdraw a 10 µL aliquot, dilute in 1 mL methanol, and analyze via TLC (Silica gel, Hexane:EtOAc 7:3). The reaction is validated to proceed only when the lipophilic free cholecalciferol spot (Rf ~0.6) completely disappears, replaced by a highly polar baseline spot.
Step 3: Solvent Removal and Salt Conversion
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Quench the reaction by adding 2 mL of cold methanol.
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Evaporate the pyridine under reduced pressure (using a rotary evaporator equipped with a high-vacuum pump and a cold trap) to yield a crude pyridine salt residue.
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Dissolve the residue in 15 mL of methanol.
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Pass the solution through a column packed with Dowex 50W-X8 cation exchange resin (pre-conditioned in the Na⁺ form). Alternatively, carefully titrate with 0.1 M methanolic NaOH until the pH stabilizes at 7.5.
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Validation Checkpoint 2 (Counterion Exchange): Lyophilize a 1 mL fraction and perform elemental analysis or flame atomic absorption spectroscopy to confirm the absence of nitrogen (indicating complete removal of pyridine/ammonium) and the stoichiometric presence of sodium.
Purification and Analytical Characterization
Because biological fluids contain trace amounts of Vitamin D sulfates, highly pure synthetic reference standards are mandatory for accurate LC-MS/MS quantification[2][8].
Analytical isolation and characterization pipeline for the sulfated metabolite.
Purification Protocol (RP-HPLC): Purify the crude sodium salt using reverse-phase high-performance liquid chromatography (RP-HPLC) on a semi-preparative C18 column.
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Mobile Phase: A gradient of Water (A) and Methanol (B), both buffered with 10 mM ammonium acetate to maintain the ionization of the sulfate group and ensure sharp peak shapes[3].
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Detection: Monitor UV absorbance at λmax = 265 nm, characteristic of the intact conjugated triene system[3].
Data Presentation: Key Analytical Parameters To confirm structural homogeneity, the purified compound must be subjected to rigorous spectral analysis. The table below summarizes the expected quantitative data for validated Vitamin D3 sulfate sodium salt[7][9][10].
| Analytical Parameter | Specification / Expected Value |
| Chemical Name | (3β,5Z,7E)-9,10-Secocholesta-5,7,10(19)-trien-3-ol hydrogen sulfate sodium salt |
| CAS Registry Number | 78392-27-5 |
| Molecular Formula | C₂₇H₄₃NaO₄S |
| Molecular Weight | 486.69 g/mol |
| UV Spectroscopy | λmax ≈ 265 nm (in Methanol) |
| LC-MS/MS (Negative ESI) | Precursor Ion: m/z 463.3 [M-Na]⁻ |
| ¹H NMR (CD₃OD, 400 MHz) | Shift of the 3α-proton downfield (approx. 4.2 - 4.5 ppm) compared to free cholecalciferol, confirming 3β-O-sulfation. Intact olefinic protons at ~4.8, 5.0, 6.0, and 6.2 ppm. |
Note: For absolute quantification in clinical mass spectrometry, stable isotope-labeled internal standards (e.g., Vitamin D3-[d7] sulfate sodium salt) are synthesized using identical methodologies applied to deuterated precursors[7][8].
Biological Context & Application
The availability of highly pure Vitamin D3 sulfate sodium salt has enabled modern clinical diagnostics to map the human vitamin D metabolome accurately. While early literature erroneously attributed potent calcemic activity to this conjugate, robust characterization utilizing these purified standards has proven that Vitamin D3 sulfate is a poor substrate for activating enzymes like CYP27B1[4]. Instead, it is hypothesized to serve as a highly water-soluble, metabolically inactive transport or excretory pool that can be measured via LC-MS/MS to assess broader metabolic clearance rates in patients[2][4].
References
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ResearchGate. Synthesis and biological activity of vitamin D3-sulfate. Retrieved from [Link]
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PubMed (NIH). Cholecalciferol sulfate identification in human milk by HPLC. Retrieved from [Link]
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Pharmaffiliates. Cholecalciferol-impurities: Drug Reference Standards & Impurity Synthesis. Retrieved from[Link]
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ResearchGate. Role of vitamin D3 sulfates in calcium homeostasis. Retrieved from [Link]
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ResearchGate. Determination of four sulfated vitamin D compounds in human biological fluids by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
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Cambridge Isotope Laboratories (Otsuka). Stable Isotope Standards For Mass Spectrometry. Retrieved from[Link]
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Splendid Lab Pvt. Ltd. Our Products - Pharma Impurity Supplier & Custom Synthesis. Retrieved from [Link]
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